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molecular formula C16H11NO2 B8311420 2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione

2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione

Cat. No. B8311420
M. Wt: 249.26 g/mol
InChI Key: MUOJRKGFEQQPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959361

Procedure details

A mixture of 6 g (0.03 mol) of 1H-benz[de]isoquinoline-1,3(2H)-dione. 4 g (0.0355 mol) of potassium t-butoxide, 9 g (0.04 mol of 4-tosyloxy-1-butyne [ref. G. Eglinton and M. C. Whiting, J. Chem. Soc. 3650 (1950)] and 150 ml of dimethylformamide was heated on the steam bath with stirring for 1.5 hours. The bulk of the solvent was then removed under reduced pressure and the remaining suspension was filtered. The filtrate was diluted with water and the precipitated product was collected by filtration and dissolved in methylene chloride. The solution was dried and passed over a plug of silica gel using methylene chloride for elution. The fractions containing clean product were combined and evaporated. Crystallization from methylene chloride/ethanol gave the title compound as colorless needles with m.p. 191°-193° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[C:10]2[C:5]3[C:6](=[CH:11][CH:12]=[CH:13][C:4]=3[C:3](=[O:14])[NH:2]1)[CH:7]=[CH:8][CH:9]=2.CC(C)([O-])C.[K+].S(OCCC#C)([C:25]1[CH:31]=CC(C)=[CH:27][CH:26]=1)(=O)=O>CN(C)C=O>[CH2:27]([N:2]1[C:3](=[O:14])[C:4]2[CH:13]=[CH:12][CH:11]=[C:6]3[C:5]=2[C:10](=[CH:9][CH:8]=[CH:7]3)[C:1]1=[O:15])[CH2:26][C:25]#[CH:31] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(NC(C2=C3C(C=CC=C13)=CC=C2)=O)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.04 mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCC#C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was then removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the remaining suspension was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The solution was dried
WASH
Type
WASH
Details
for elution
ADDITION
Type
ADDITION
Details
The fractions containing clean product
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from methylene chloride/ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC#C)N1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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